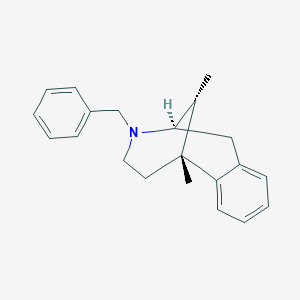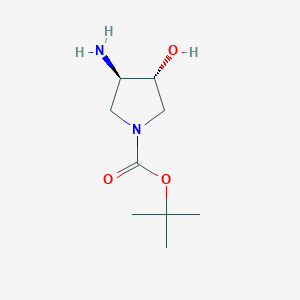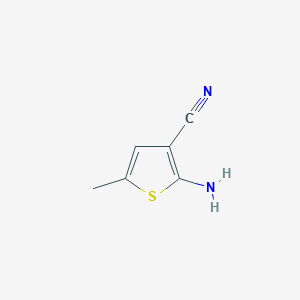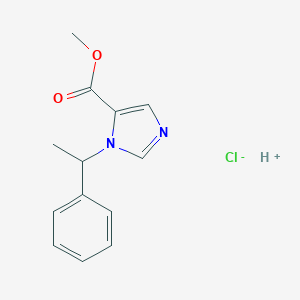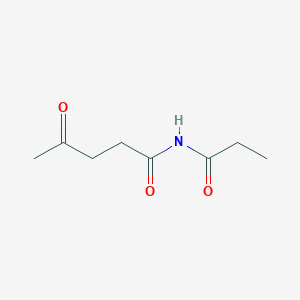![molecular formula C14H9Br2N B129259 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 209911-63-7](/img/structure/B129259.png)
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a derivative of biphenyl carbonitrile, which is a class of compounds that have been extensively studied due to their interesting properties and potential applications. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a certain degree of rotation and affects the molecule's physical and chemical properties. The addition of a dibromomethyl group and a carbonitrile group to the biphenyl core can significantly alter these properties and provide unique reactivity patterns .
Synthesis Analysis
The synthesis of biphenyl derivatives can be achieved through various methods. For instance, biphenyl-4-carbonitrile can be synthesized from biphenyl-4-carboxamide using dehydrating agents such as thionyl chloride in different solvents like dimethylformamide (DMF) or dichloroethane. The reaction conditions, such as temperature and reaction time, play a crucial role in the yield of the desired product . Although the specific synthesis of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile is not detailed in the provided papers, similar synthetic strategies could be employed, with additional steps for the introduction of the dibromomethyl group.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives has been studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and vibrational modes of 4'-methylbiphenyl-2-carbonitrile have been analyzed using FT-IR, FT-Raman, and XRD, revealing the dihedral angle between the benzene rings and the presence of weak intermolecular interactions . These techniques could similarly be applied to analyze the molecular structure of 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile, providing insights into its geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of biphenyl carbonitriles can be influenced by substituents on the biphenyl core. For instance, the electrochemical reduction of 4'-bromomethylbiphenyl-2-carbonitrile has been studied, showing the cleavage of the carbon-bromine bond and the formation of a radical anion as an intermediate . This suggests that the dibromomethyl group in 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile could undergo similar reductive cleavage, potentially leading to interesting radical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carbonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as carbonitrile can affect the molecule's dipole moment, polarizability, and hyperpolarizability, indicating potential applications in nonlinear optics . The addition of dibromomethyl groups would further modify these properties, possibly enhancing the molecule's reactivity and suitability for specific applications. The crystal packing, intermolecular interactions, and electronic properties such as HOMO and LUMO energies are also critical factors that determine the compound's behavior in solid-state and solution .
Wissenschaftliche Forschungsanwendungen
Application Summary
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is a chemical compound that has been used in the synthesis of biphenyl and dibenzofuran derivatives . These derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
Methods of Application
The biphenyl and dibenzofuran derivatives were synthesized using Suzuki-coupling and demethylation reactions . The yields from these reactions were moderate to excellent, ranging from 51% to 94% .
Results or Outcomes
Eleven of the synthesized compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
Pharmaceutical Chemistry
Application Summary
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is used as an impurity in the production of Valsartan , a medication used to treat high blood pressure and heart failure.
Methods of Application
This compound is used in the synthesis of Valsartan . The specific methods of application or experimental procedures are proprietary to the pharmaceutical companies that manufacture Valsartan.
Results or Outcomes
Organic Chemistry
Application Summary
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” can be used to synthesize "4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester" , a compound used in various organic chemistry reactions.
Results or Outcomes
The use of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” in the synthesis of “4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” can lead to a variety of outcomes, depending on the specific reaction conditions and other reactants used .
Telmisartan Synthesis
Application Summary
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is used as an impurity in the production of Telmisartan , a medication used to treat high blood pressure and heart failure.
Methods of Application
This compound is used in the synthesis of Telmisartan . The specific methods of application or experimental procedures are proprietary to the pharmaceutical companies that manufacture Telmisartan.
Results or Outcomes
Synthesis of 4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester
Application Summary
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” can be used to synthesize "4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester" , a compound used in various organic chemistry reactions.
Results or Outcomes
The use of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” in the synthesis of “4’,4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester” can lead to a variety of outcomes, depending on the specific reaction conditions and other reactants used .
Zukünftige Richtungen
The future directions of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” could involve its use in the synthesis of new pharmaceuticals or biologically active substances. Imidazole and benzimidazole rings, which are structurally similar to biphenyl, are widely explored and utilized by the pharmaceutical industry for drug discovery .
Eigenschaften
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGXCVQPLGLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455217 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile | |
CAS RN |
209911-63-7 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

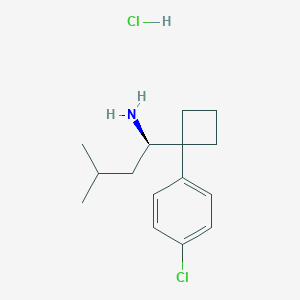
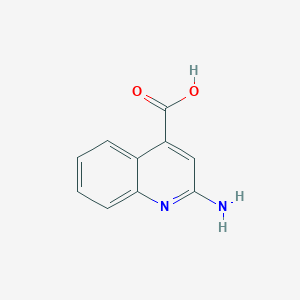
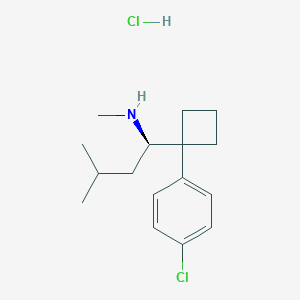
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
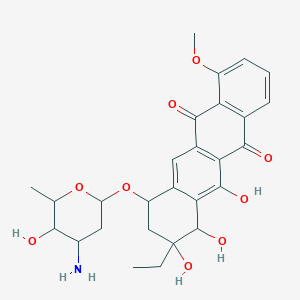
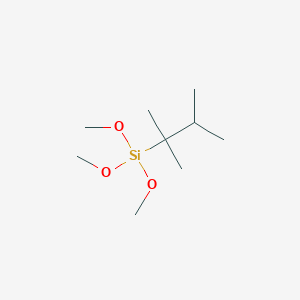
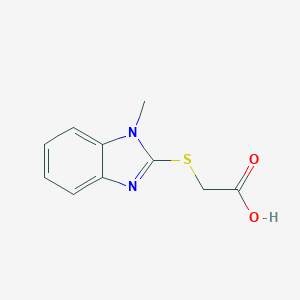
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
